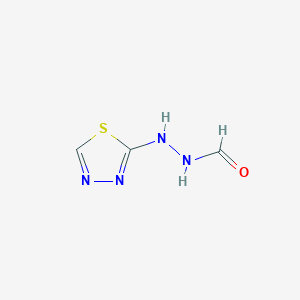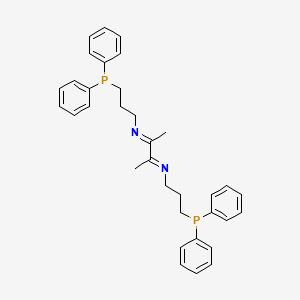
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features two diphenylphosphanylpropyl groups attached to a butane-2,3-diimine backbone, making it a versatile ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine typically involves the reaction of butane-2,3-dione with diphenylphosphanylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
- Dissolving butane-2,3-dione in a suitable solvent like tetrahydrofuran (THF).
- Adding diphenylphosphanylpropylamine dropwise to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine undergoes various chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the phosphanyl or imine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Varied products depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of metal-based drugs.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of high-molecular-weight polyethylene elastomers as a catalyst.
Mecanismo De Acción
The mechanism of action of 2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine primarily involves its ability to coordinate with metal centers. The phosphanyl and imine groups act as donor sites, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as polymerization, hydrogenation, and cross-coupling.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: Similar structure but with different substituents on the aryl groups.
N,N’-Bis[3,5-bis-(2,6-diisopropyl-phen-yl)phen-yl]butane-2,3-diimine: Another variant with different aryl substituents.
Uniqueness
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine is unique due to the presence of diphenylphosphanylpropyl groups, which provide distinct electronic and steric properties. This makes it a versatile ligand capable of forming stable complexes with a wide range of metals, enhancing its utility in various catalytic applications.
Propiedades
Fórmula molecular |
C34H38N2P2 |
|---|---|
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine |
InChI |
InChI=1S/C34H38N2P2/c1-29(35-25-15-27-37(31-17-7-3-8-18-31)32-19-9-4-10-20-32)30(2)36-26-16-28-38(33-21-11-5-12-22-33)34-23-13-6-14-24-34/h3-14,17-24H,15-16,25-28H2,1-2H3 |
Clave InChI |
YBIQYOIZUIMNQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCCP(C1=CC=CC=C1)C2=CC=CC=C2)C(=NCCCP(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



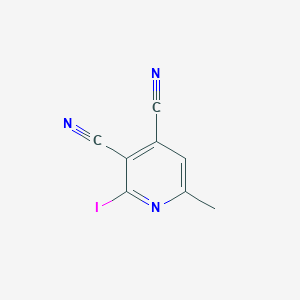
![2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide](/img/structure/B13783058.png)
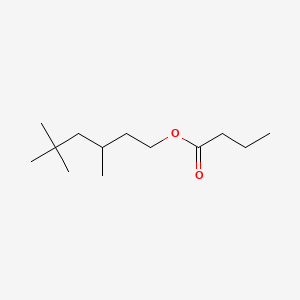

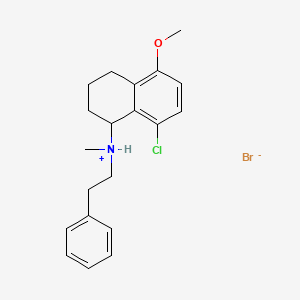
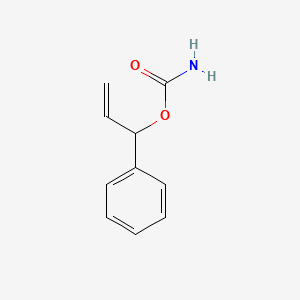
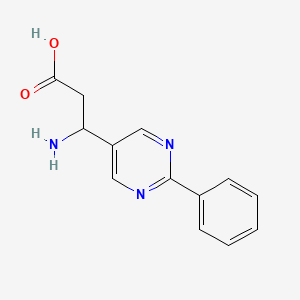

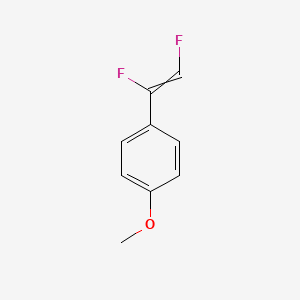
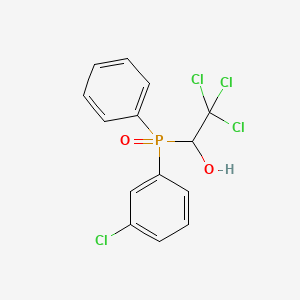

![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)
